2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate typically involves the reaction of 2,4-difluoro-5-iodophenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate can be compared with other similar compounds, such as:
2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate: This compound has a nitro group instead of an iodine atom, which affects its reactivity and applications.
2,4-Difluoro-5-bromophenyl trifluoromethanesulphonate: The presence of a bromine atom instead of iodine can lead to different reactivity patterns and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C7H2F5IO3S |
---|---|
Molekulargewicht |
388.05 g/mol |
IUPAC-Name |
(2,4-difluoro-5-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2F5IO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H |
InChI-Schlüssel |
QZDFSDFPSPOMBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.